An In-depth Technical Guide to the Synthesis and Properties of 1,1-Difluoroethene (Vinylidene Fluoride)
An In-depth Technical Guide to the Synthesis and Properties of 1,1-Difluoroethene (Vinylidene Fluoride)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1-Difluoroethene, a pivotal fluorinated monomer. Commonly known as vinylidene fluoride (VDF), this colorless, flammable gas is the essential building block for high-performance fluoropolymers, most notably polyvinylidene fluoride (PVDF). This document details its synthesis, key physical and chemical properties, and its polymerization, with a focus on experimental methodologies and structured data presentation.
Synthesis of 1,1-Difluoroethene
The industrial production of 1,1-Difluoroethene is primarily achieved through high-temperature elimination reactions of hydrochlorofluorocarbons (HCFCs) or hydrofluorocarbons (HFCs). The two most prominent methods are the dehydrochlorination of 1-chloro-1,1-difluoroethane (HCFC-142b) and the dehydrofluorination of 1,1,1-trifluoroethane (HFC-143a).
1.1 Dehydrochlorination of 1-Chloro-1,1-difluoroethane (HCFC-142b)
This is the most common industrial route for VDF synthesis.[1] The process involves the pyrolysis of HCFC-142b at high temperatures, leading to the elimination of hydrogen chloride (HCl).
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Reaction: CH₃CClF₂ → CH₂=CF₂ + HCl
The reaction is highly endothermic and typically requires temperatures ranging from 550°C to over 700°C.[2] The use of catalysts can significantly lower the required reaction temperature to around 350°C, which helps to reduce energy consumption and minimize coke formation, a common issue that can decrease reactor efficiency.[1][3]
1.2 Dehydrofluorination of 1,1,1-Trifluoroethane (HFC-143a)
An alternative synthesis route involves the elimination of hydrogen fluoride (HF) from 1,1,1-trifluoroethane. This process can be achieved through vapor-phase pyrolysis at temperatures between 300°C and 700°C.[4]
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Reaction: CH₃CF₃ → CH₂=CF₂ + HF
Other synthesis methods, such as those starting from 1,1,1-trihaloethanes or the mercury-catalyzed addition of hydrogen fluoride to acetylene, have also been developed.[5][6]
Experimental Protocols
Protocol 1: Catalytic Pyrolysis of 1-Chloro-1,1-difluoroethane (HCFC-142b)
This protocol describes a laboratory-scale catalytic dehydrochlorination.
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Catalyst Preparation: An N-doped activated carbon catalyst is prepared and packed into a fixed-bed reactor (e.g., a nickel tube).[1]
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Reaction Setup: The reactor is placed inside a tube furnace, and the temperature is raised to the desired setpoint (e.g., 400°C).
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Reactant Feed: A gaseous mixture of 1-chloro-1,1-difluoroethane and an inert carrier gas (e.g., Nitrogen) is passed through the reactor at a controlled flow rate.
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Product Collection: The effluent gas stream, containing 1,1-Difluoroethene, unreacted starting material, and HCl, is passed through a series of traps. An alkaline scrubber can be used to remove the acidic HCl byproduct.
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Analysis: The product mixture is analyzed using gas chromatography (GC) to determine the conversion of HCFC-142b and the selectivity for 1,1-Difluoroethene. Studies have shown that with certain catalysts, HCFC-142b conversion can be high with excellent selectivity to VDF at temperatures around 400-480°C.[7]
Protocol 2: Vapor-Phase Pyrolysis of 1,1,1-Trifluoroethane (HFC-143a)
This protocol outlines a non-catalytic, high-temperature dehydrofluorination.
-
Reaction Setup: A mixture of 1,1,1-trifluoroethane and hydrogen chloride is fed into a vapor-phase reactor.[4]
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Heating: The reactor is heated to a temperature between 300°C and 700°C.[4]
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Product Recovery: The resulting 1,1-Difluoroethene is recovered from the product stream.[4] The molar ratio of hydrogen chloride to 1,1,1-trifluoroethane can be optimized, for example, between 2:1 and 4:1.[4]
Synthesis Pathway Visualization
Caption: Key industrial synthesis pathways for 1,1-Difluoroethene.
Properties of 1,1-Difluoroethene
1,1-Difluoroethene is a colorless gas with a faint ethereal odor.[8] Its physical and chemical properties are summarized below.
Table 1: Physical and Chemical Properties of 1,1-Difluoroethene
| Property | Value |
| Molecular Formula | C₂H₂F₂ |
| Molecular Weight | 64.03 g/mol [5][9] |
| Boiling Point | -83 °C to -85.7 °C[5][8] |
| Melting Point | -144 °C[4][8] |
| Vapor Density | 2.2 (relative to air)[1][9] |
| Specific Gravity (liquid) | 0.617 at 23.9°C[1][8] |
| Solubility in Water | Slightly soluble (0.018 g/100 g at 25°C)[1][8] |
| Solubility in Organic Solvents | Soluble in alcohol and ether[1][8] |
| Flash Point | < -60 °C |
| Flammability Limits in Air | 5.5% - 21.3% by volume[1] |
| Autoignition Temperature | 640 °C (1184 °F)[1] |
Chemically, 1,1-Difluoroethene is notable for its reactivity. The carbon-carbon double bond allows it to undergo polymerization readily. It is sensitive to heat and can react violently with hydrogen chloride.[1][8] Exposure to pure oxygen can lead to the formation of peroxides.[1][8]
Polymerization to Polyvinylidene Fluoride (PVDF)
The primary application of 1,1-Difluoroethene is in the production of fluoropolymers, particularly PVDF. PVDF is a semi-crystalline thermoplastic known for its excellent chemical resistance, thermal stability, and unique piezoelectric properties.
The synthesis of PVDF is typically achieved through the free-radical polymerization of the VDF monomer. This process can be carried out using suspension or emulsion polymerization techniques.
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Polymerization Reaction: n(CH₂=CF₂) → [-CH₂-CF₂-]n
The reaction is generally conducted under high pressure (10-300 atm) and at temperatures ranging from 10 to 150°C. An initiator, such as potassium persulfate or ammonium persulfate, is used to start the polymerization process.[8] The resulting polymer is then purified to remove unreacted monomer and catalyst residues, dried, and processed into granules or powders.[8]
Polymerization Workflow Visualization
Caption: General workflow for the polymerization of VDF into PVDF resin.
References
- 1. 1,1-DIFLUOROETHYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. 1,1-Difluoroethylene - Wikipedia [en.wikipedia.org]
- 4. Vinylidene fluoride | CH2=CF2 | CID 6369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemeo.com [chemeo.com]
- 6. 1,1-difluoroethene [stenutz.eu]
- 7. 1,1-DIFLUOROETHYLENE | 75-38-7 [chemicalbook.com]
- 8. Buy 1,1-Difluoroethene;1,1,2-trifluoroethene | 28960-88-5 [smolecule.com]
- 9. 75-38-7 CAS MSDS (1,1-DIFLUOROETHYLENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
